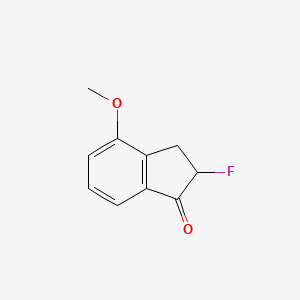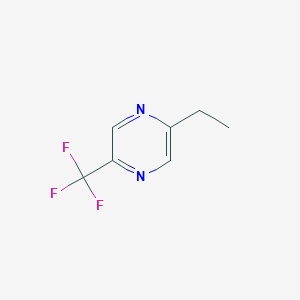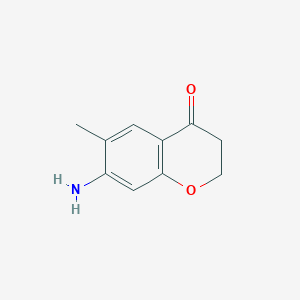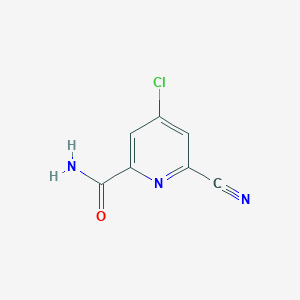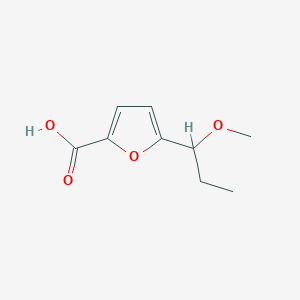
5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of a methoxy group at the 5th position and a methyl group at the 8th position on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the alkylation of 5-methoxy-1,2,3,4-tetrahydronaphthalene with a methylating agent under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride or sulfuric acid to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of halogenated derivatives or other functional groups.
Scientific Research Applications
5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the naphthalene ring influence its binding affinity and reactivity with enzymes and receptors. The compound may exert its effects through modulation of signaling pathways and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1,2,3,4-tetrahydronaphthalene
- 8-Methyl-1,2,3,4-tetrahydronaphthalene
- 6-Methoxy-1,2,3,4-tetrahydronaphthalene
Uniqueness
5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical and physical properties. This unique structure may result in different reactivity and interactions compared to other similar compounds.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
5-methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16O/c1-9-7-8-12(13-2)11-6-4-3-5-10(9)11/h7-8H,3-6H2,1-2H3 |
InChI Key |
ZLMMSWOHDKSSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B11910206.png)

